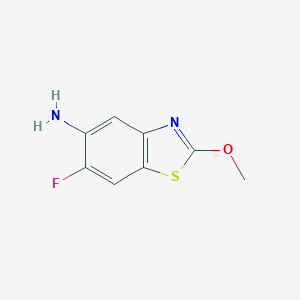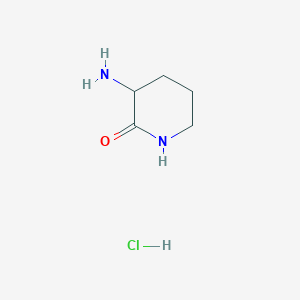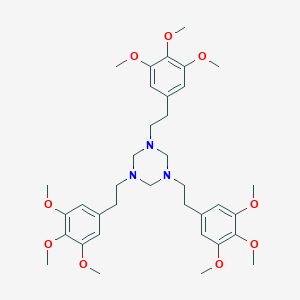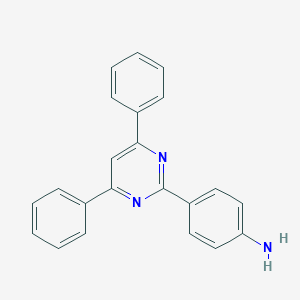
4-(4,6-Diphenyl-2-pyrimidinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Diphenyl-2-pyrimidinyl)aniline, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and is mainly used in the field of biochemistry and biotechnology. In
Aplicaciones Científicas De Investigación
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and emit fluorescence, which can be measured to determine the binding affinity of the protein to the ligand.
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been used in the field of biotechnology, where it is used as a marker to detect the presence of DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to DNA and emit fluorescence, which can be used to detect the presence of DNA in a sample.
Mecanismo De Acción
The mechanism of action of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and DNA through hydrogen bonding and π-π interactions, which can result in changes in the conformation and activity of the biomolecules.
Biochemical and Physiological Effects
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation and the induction of apoptosis in cancer cells. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in lab experiments is its high yield and purity. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on 4-(4,6-Diphenyl-2-pyrimidinyl)aniline that can be used to study protein-ligand interactions and other biomolecular interactions. Another area of interest is the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, or 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in biochemistry and biotechnology, and its mechanism of action involves the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research, including the development of new fluorescent probes and the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is carried out under controlled conditions of temperature and pressure. The yield of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline obtained from this reaction is typically high, and the purity of the compound can be improved through recrystallization.
Propiedades
Número CAS |
130090-18-5 |
|---|---|
Nombre del producto |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-(4,6-diphenylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2 |
Clave InChI |
MBNJYUMUJTXOGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Sinónimos |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



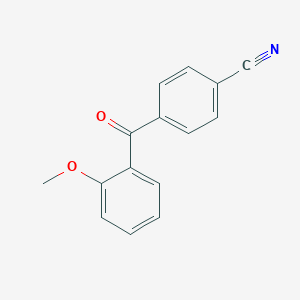
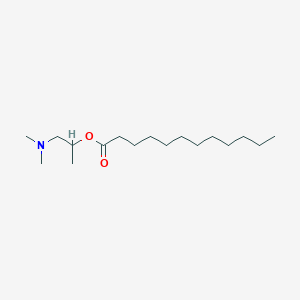

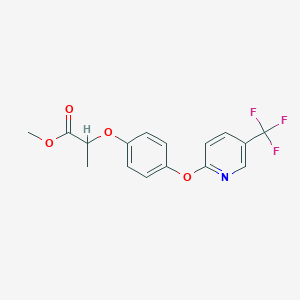
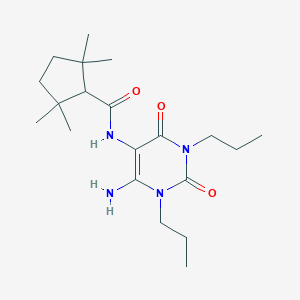
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
